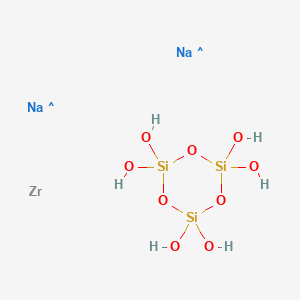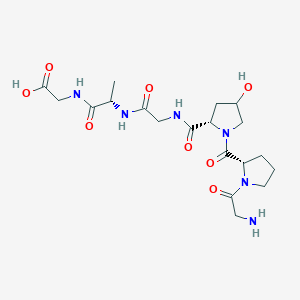
Antiarrhythmic peptide (cattle atrium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiarrhythmic peptide (cattle atrium) is a hexapeptide known for its protective effects against arrhythmias induced by experimental agents. This peptide, with the sequence N-3-(4-hydroxyphenyl)propionyl Pro-Hyp-Gly-Ala-Gly, has shown significant potential in the field of cardiovascular research due to its ability to modulate cardiac rhythm and prevent arrhythmias .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antiarrhythmic peptide (cattle atrium) involves standard peptide synthesis techniques. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protective groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of antiarrhythmic peptide (cattle atrium) follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which can handle the synthesis of multiple peptides simultaneously. The peptides are then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
化学反応の分析
Types of Reactions: Antiarrhythmic peptide (cattle atrium) primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions typical of peptides, such as oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or iodine can be used to oxidize specific amino acid residues within the peptide.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds within the peptide.
Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles to modify specific amino acid residues
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, while reduction of disulfide bonds results in free thiol groups .
科学的研究の応用
Antiarrhythmic peptide (cattle atrium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on cardiac physiology and the mechanisms underlying arrhythmias.
Medicine: Investigated for its potential therapeutic applications in treating cardiac arrhythmias and other cardiovascular diseases.
Industry: Utilized in the development of new antiarrhythmic drugs and as a reference compound in quality control processes
作用機序
The antiarrhythmic effects of this peptide are primarily mediated through its action on cardiac gap junctions. Antiarrhythmic peptide (cattle atrium) enhances intercellular communication by increasing the conductance of gap junction channels composed of connexin proteins, particularly connexin 43 and connexin 45. This improved communication helps maintain coordinated electrical activity in the heart, thereby preventing arrhythmias .
類似化合物との比較
AAP10: Another antiarrhythmic peptide with a similar mechanism of action, enhancing gap junction communication.
Rotigaptide: A stable derivative of AAP10, known for its antiarrhythmic properties.
Gap-134: A non-peptide analogue that also targets gap junctions to prevent arrhythmias.
Uniqueness: Antiarrhythmic peptide (cattle atrium) is unique due to its specific sequence and its ability to selectively enhance the conductance of gap junction channels composed of connexin 43 and connexin 45, but not connexin 40. This selectivity makes it particularly effective in certain types of arrhythmias .
特性
分子式 |
C19H30N6O8 |
|---|---|
分子量 |
470.5 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H30N6O8/c1-10(17(31)22-8-16(29)30)23-14(27)7-21-18(32)13-5-11(26)9-25(13)19(33)12-3-2-4-24(12)15(28)6-20/h10-13,26H,2-9,20H2,1H3,(H,21,32)(H,22,31)(H,23,27)(H,29,30)/t10-,11?,12-,13-/m0/s1 |
InChIキー |
YQAXFVHNHSPUPO-RKLVZMDXSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CC(CN1C(=O)[C@@H]2CCCN2C(=O)CN)O |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CC(CN1C(=O)C2CCCN2C(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


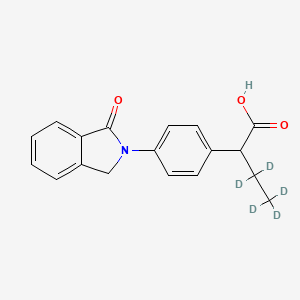
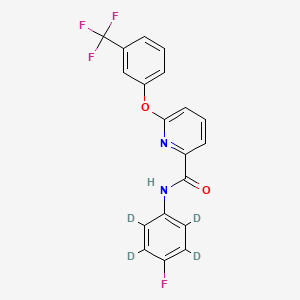
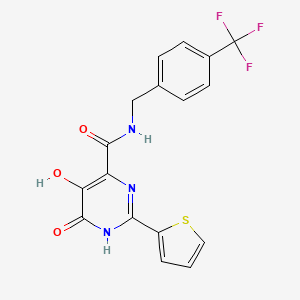
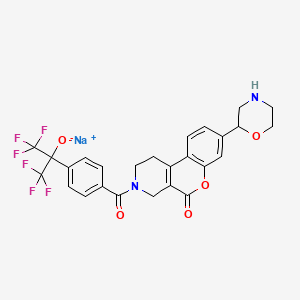


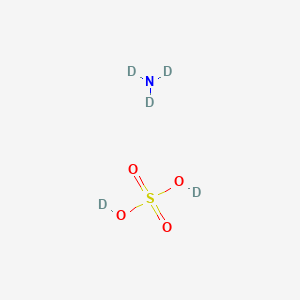
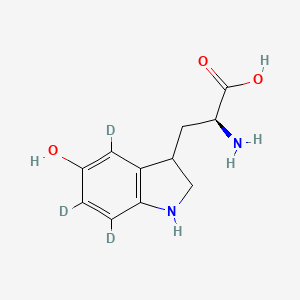
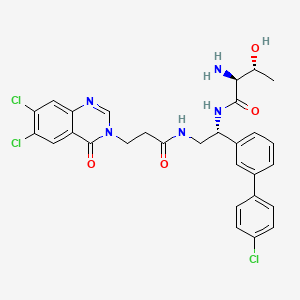
![N-(4-{7-cyano-4-[(morpholin-4-yl)methyl]quinolin-2-yl}phenyl)acetamide](/img/structure/B12400417.png)
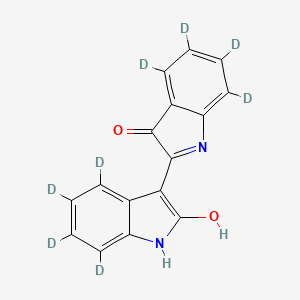
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12400424.png)
